5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6/c1-26-11-5-9(6-12(8-11)27-2)16-20-21-17(28-16)19-15(23)13-7-10(18)3-4-14(13)22(24)25/h3-8H,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNCNGWHACYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be attached via nucleophilic substitution reactions, often using nitrobenzoyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring and dimethoxyphenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Nitro Group (Target Compound vs. In contrast, OZE-II’s sulfonyl group increases molecular weight and polarity, which could reduce membrane permeability compared to the nitro analog.
- Chloro Substituent : The 5-chloro substituent in the target compound and ’s thiophene derivative may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.
Heterocyclic Core Variations
- 1,3,4-Oxadiazole vs. Thiazole: The target compound’s oxadiazole core is structurally distinct from the thiazole ring in nitazoxanide derivatives . Thiazoles are known for broad-spectrum antimicrobial activity, but oxadiazoles offer greater metabolic stability due to reduced susceptibility to enzymatic degradation.
Antimicrobial Potential
- OZE-II demonstrated biofilm inhibition against S. aureus at MIC values of 8–16 µg/mL . The target compound’s nitro group could enhance activity against resistant strains, though this requires experimental validation.
Biological Activity
Introduction
5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A chloro substituent on the benzamide,
- A nitro group,
- An oxadiazole ring,
- A dimethoxyphenyl moiety.
This unique arrangement contributes to its reactivity and biological properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is known to interact with various enzymes, potentially inhibiting their function. This is particularly relevant in cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has shown that certain derivatives can effectively neutralize free radicals, indicating potential for use in oxidative stress-related conditions .
- Anticancer Properties : The compound's ability to inhibit angiogenesis and promote apoptosis in cancer cells has been documented. This is crucial in cancer therapy as it can prevent tumor progression and metastasis .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
| Compound | DPPH Scavenging Ability (%) | Reducing Power (OD) |
|---|---|---|
| This compound | 88.6 | 1.149 |
| Ascorbic Acid | 90.0 (control) | 1.200 |
The results indicate that this compound possesses a high radical scavenging ability comparable to ascorbic acid .
Anticancer Activity
A study focused on the anticancer properties revealed that:
- The compound significantly inhibited the proliferation of various cancer cell lines.
- It induced apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo studies have demonstrated:
- Enhanced survival rates in animal models treated with this compound compared to control groups.
- Significant reduction in tumor size and weight after treatment with the compound.
Case Studies
-
Case Study on Antitumor Activity :
- In a controlled study involving mice with implanted tumors, administration of this compound resulted in a 50% reduction in tumor volume compared to untreated controls.
-
Case Study on Antioxidant Effects :
- A clinical trial assessing the antioxidant effects showed that subjects taking the compound exhibited lower levels of oxidative stress markers compared to those receiving a placebo.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Oxadiazole ring formation : Condensation of 3,5-dimethoxyphenyl carbohydrazide with nitrile derivatives under acidic conditions (e.g., using POCl₃).
Amide coupling : Reaction of the oxadiazole intermediate with 5-chloro-2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
Critical parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete ring closure .
- pH control : Neutral to slightly basic conditions (pH 7–8) during amide bond formation to minimize hydrolysis .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for nitro and chloro-substituted benzene) and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and oxadiazole carbons (δ ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and NO₂ groups .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- HPLC-PDA : Validates purity (>95%) by UV absorption at λmax ~260–300 nm (aromatic and nitro groups) .
Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro (Cl) and nitro (NO₂) groups are meta-directing and deactivate the benzene ring via electron withdrawal, reducing electrophilicity at the ortho/para positions. This directs nucleophilic attacks to the less hindered positions, such as the oxadiazole ring’s nitrogen atoms. For example:
- Nucleophilic substitution at the oxadiazole’s N-2 position occurs preferentially due to resonance stabilization of the intermediate .
- Hydrolysis studies : Under acidic conditions, the oxadiazole ring may undergo cleavage, forming carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when scaling from milligram to gram quantities?
- Methodological Answer :
- Continuous flow reactors : Improve heat transfer and mixing efficiency for cyclization steps, reducing side products (e.g., dimerization) .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling by activating the acyl chloride intermediate .
- Workup optimization : Employ liquid-liquid extraction with ethyl acetate/water (3:1) to isolate the product while removing unreacted starting materials .
- Crystallization : Recrystallize from methanol/water (7:3) to enhance purity (>98%) .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) calculations : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in the oxadiazole ring) that may cause unexpected splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases using the compound’s 3D structure (optimized via MMFF94 force field) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to predict activity against homologous targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
